N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a synthetic small molecule characterized by a quinazoline core substituted with a fluorine atom at the 6-position, an azetidine ring linked via a methylene bridge, and a cyclopropanesulfonamide group. Quinazoline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, particularly targeting tyrosine kinases involved in cancer and inflammatory pathways . The fluorine atom enhances metabolic stability and binding affinity, while the azetidine and cyclopropane moieties contribute to conformational rigidity and solubility . Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(24(22,23)13-3-4-13)7-11-8-21(9-11)16-14-6-12(17)2-5-15(14)18-10-19-16/h2,5-6,10-11,13H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBFLVZIRVHKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=C(C=C3)F)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a quinazoline moiety, an azetidine ring, and a sulfonamide functional group. The presence of these functional groups suggests diverse interactions with biological targets, which may lead to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN5O2S |
| Molecular Weight | 403.50 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. The quinazoline ring is known to interact with various kinases and receptors, potentially leading to anti-cancer effects. The azetidine component may enhance binding affinity to these targets, while the sulfonamide group can contribute to its overall bioactivity by influencing drug metabolism and pharmacokinetics.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor cell proliferation through various pathways:
- Inhibition of Tyrosine Kinases : Quinazolines are known inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways.
- Induction of Apoptosis : Compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The sulfonamide moiety is well-documented for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves inhibition of folate synthesis pathways in bacteria.
Case Studies and Research Findings
- Study on Anticancer Properties :
-
Antimicrobial Screening :
- In a comparative study, several sulfonamide derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the sulfonamide group significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections .
-
Pharmacokinetic Studies :
- Research investigating the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as pharmaceutical agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with kinase inhibitors such as gefitinib and erlotinib (quinazoline-based EGFR inhibitors) and investigational cyclopropane-containing sulfonamides. Below is a hypothetical comparison based on general quinazoline and sulfonamide pharmacology:
Key Differentiators
Fluorine Substitution: Unlike non-fluorinated analogues like gefitinib, the 6-fluoro group in this compound likely improves target binding and resistance to oxidative metabolism .
Azetidine vs.
Cyclopropanesulfonamide : This group distinguishes it from pesticides like cyprofuram (cyclopropanecarboxamide), offering sulfonamide-mediated hydrogen bonding for kinase inhibition.
Research Findings and Methodological Considerations
While the provided evidence lacks specific data on this compound, structural analysis methodologies are critical:
- SHELX Refinement : High-resolution crystallography (via SHELX ) would confirm the azetidine’s puckering angle and fluorine’s positional effects on electron density.
- WinGX/ORTEP Visualization : Tools like ORTEP could model anisotropic displacement parameters, highlighting steric clashes or favorable binding conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
